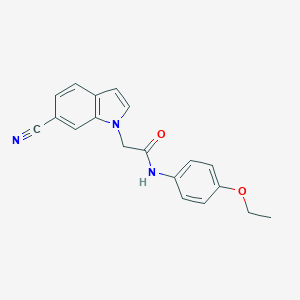![molecular formula C19H26N4OS B296221 2-(5-Cyclohexyl-4-methyl-4H-[1,2,4]triazol-3-ylsulfanyl)-N-phenethyl-acetamide](/img/structure/B296221.png)
2-(5-Cyclohexyl-4-methyl-4H-[1,2,4]triazol-3-ylsulfanyl)-N-phenethyl-acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(5-Cyclohexyl-4-methyl-4H-[1,2,4]triazol-3-ylsulfanyl)-N-phenethyl-acetamide, commonly known as CTAP, is a chemical compound that has gained significant attention in scientific research due to its potential in various applications. CTAP is a derivative of the opioid receptor antagonist compound, naloxone, and has been found to have a high affinity for the mu-opioid receptor.
作用機序
CTAP works by binding to the mu-opioid receptor and blocking the binding of endogenous opioids such as endorphins and exogenous opioids such as morphine. This results in the inhibition of the opioid signaling pathway, which is responsible for the pain relief and euphoric effects of opioids.
Biochemical and Physiological Effects
Studies have shown that CTAP has a number of biochemical and physiological effects. It has been found to reduce the rewarding effects of opioids, which may make it useful in the treatment of opioid addiction. CTAP has also been found to have anxiolytic and antidepressant effects, which may be due to its ability to block the mu-opioid receptor.
実験室実験の利点と制限
CTAP has several advantages for use in lab experiments. It is a highly selective mu-opioid receptor antagonist, which makes it useful in the study of opioid receptor function. CTAP is also stable and easy to handle, which makes it a convenient tool for researchers. However, one limitation of CTAP is that it has a relatively short half-life, which may make it difficult to use in certain experiments.
将来の方向性
There are several future directions for research on CTAP. One area of interest is the development of new opioid receptor ligands based on the structure of CTAP. Another area of interest is the study of the effects of CTAP on other systems in the body, such as the immune system and the cardiovascular system. Additionally, the potential use of CTAP in the treatment of opioid addiction and other neurological disorders is an area that requires further investigation.
合成法
The synthesis of CTAP involves the reaction of 5-cyclohexyl-4-methyl-1,2,4-triazole-3-thiol with N-phenethyl-2-chloroacetamide in the presence of a base such as potassium carbonate. The resulting product is then purified through recrystallization to obtain the pure compound.
科学的研究の応用
CTAP has been extensively studied for its potential use as a tool in scientific research. It has been found to be a potent and selective mu-opioid receptor antagonist, which makes it useful in the study of opioid receptor function and the development of new opioid receptor ligands. CTAP has also been used in the study of drug addiction and the effects of opioids on the brain.
特性
分子式 |
C19H26N4OS |
|---|---|
分子量 |
358.5 g/mol |
IUPAC名 |
2-[(5-cyclohexyl-4-methyl-1,2,4-triazol-3-yl)sulfanyl]-N-(2-phenylethyl)acetamide |
InChI |
InChI=1S/C19H26N4OS/c1-23-18(16-10-6-3-7-11-16)21-22-19(23)25-14-17(24)20-13-12-15-8-4-2-5-9-15/h2,4-5,8-9,16H,3,6-7,10-14H2,1H3,(H,20,24) |
InChIキー |
UKRBRLHMBDYOEY-UHFFFAOYSA-N |
SMILES |
CN1C(=NN=C1SCC(=O)NCCC2=CC=CC=C2)C3CCCCC3 |
正規SMILES |
CN1C(=NN=C1SCC(=O)NCCC2=CC=CC=C2)C3CCCCC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6-amino-2-[(2-chlorophenyl)methylsulfanyl]-5-phenyl-1H-pyrimidin-4-one](/img/structure/B296138.png)
![2-[(6-amino-4-oxo-5-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N-benzylacetamide](/img/structure/B296141.png)
![2-[(6-amino-4-oxo-5-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N-(furan-2-ylmethyl)acetamide](/img/structure/B296145.png)
![2-[(6-amino-4-oxo-5-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N-phenylacetamide](/img/structure/B296146.png)
![2-[(6-amino-4-oxo-5-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N-cycloheptylacetamide](/img/structure/B296147.png)
![2-[(6-amino-4-oxo-5-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N-cyclohexylacetamide](/img/structure/B296148.png)

![methyl 1-[2-(diethylamino)-2-oxoethyl]-1H-indole-6-carboxylate](/img/structure/B296151.png)

![N-(4-bromophenyl)-2-[(methylsulfonyl)amino]benzamide](/img/structure/B296154.png)

![4-[allyl(methylsulfonyl)amino]-N-(2,5-dimethoxyphenyl)benzamide](/img/structure/B296157.png)
![2-{[(dimethylamino)sulfonyl]anilino}-N,N-dimethylacetamide](/img/structure/B296158.png)
